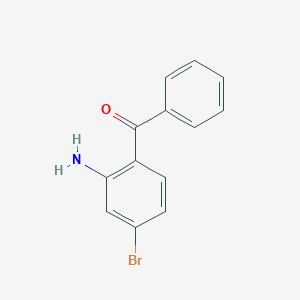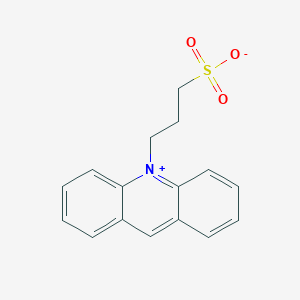
3-Hydroxy-5,8,11,14-eicosatetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5,8,11,14-eicosatetraenoic acid (3-HETE) is a polyunsaturated fatty acid that is produced from arachidonic acid through the action of lipoxygenase enzymes. It is a potent bioactive lipid mediator that plays a crucial role in various physiological processes, including inflammation, immunity, and cardiovascular function. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential therapeutic applications of 3-HETE.
作用機序
The mechanism of action of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid is complex and involves multiple signaling pathways. It acts as a ligand for the peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that regulates lipid metabolism and inflammation. 3-Hydroxy-5,8,11,14-eicosatetraenoic acid also activates the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in pain perception and inflammation. Additionally, 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can modulate the activity of various enzymes and signaling molecules, including protein kinase C, phospholipase A2, and cyclooxygenase-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid are diverse and multifaceted. It has been shown to regulate the expression of various genes involved in inflammation, lipid metabolism, and cell proliferation. 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can modulate the activity of immune cells, such as macrophages and T cells, and regulate the production of cytokines and chemokines. It can also affect the function of endothelial cells and smooth muscle cells, leading to changes in vascular tone and blood flow.
実験室実験の利点と制限
One advantage of using 3-Hydroxy-5,8,11,14-eicosatetraenoic acid in lab experiments is its potent bioactivity, which allows for the investigation of its effects on various cellular and molecular processes. Another advantage is the availability of synthetic 3-Hydroxy-5,8,11,14-eicosatetraenoic acid, which enables researchers to study its effects in a controlled setting. However, one limitation of using 3-Hydroxy-5,8,11,14-eicosatetraenoic acid in lab experiments is its instability, which can lead to degradation and loss of bioactivity over time. Additionally, the complex mechanism of action of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-Hydroxy-5,8,11,14-eicosatetraenoic acid. One area of interest is the development of novel synthetic methods for producing 3-Hydroxy-5,8,11,14-eicosatetraenoic acid and related bioactive lipids. Another area of focus is the investigation of the role of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid in the pathogenesis of various diseases, including cancer and cardiovascular disease. Additionally, the potential therapeutic applications of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid and its analogs are being explored, including their use as anti-inflammatory agents and as modulators of lipid metabolism.
合成法
The synthesis of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can be achieved through the enzymatic oxidation of arachidonic acid by lipoxygenase enzymes. This process involves the addition of molecular oxygen to the carbon-carbon double bonds of arachidonic acid, leading to the formation of a hydroperoxide intermediate. The hydroperoxide is then reduced to 3-Hydroxy-5,8,11,14-eicosatetraenoic acid by the action of glutathione peroxidase or other enzymes.
科学的研究の応用
The scientific research application of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid is vast and varied. It has been shown to play a critical role in the regulation of inflammation, immune response, and cardiovascular function. 3-Hydroxy-5,8,11,14-eicosatetraenoic acid has been implicated in the pathogenesis of various diseases, including cancer, asthma, and atherosclerosis. Its potential as a therapeutic target for these diseases has been extensively investigated in preclinical studies.
特性
CAS番号 |
135295-02-2 |
|---|---|
製品名 |
3-Hydroxy-5,8,11,14-eicosatetraenoic acid |
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z)-3-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,12-13,15-16,19,21H,2-5,8,11,14,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-15- |
InChIキー |
HVJLGJXEWCPPDB-UHFFFAOYSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CC(CC(=O)O)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O |
同義語 |
3-HETE 3-hydroxy-5,8,11,14-eicosatetraenoic acid 3-hydroxyeicosatetraenoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



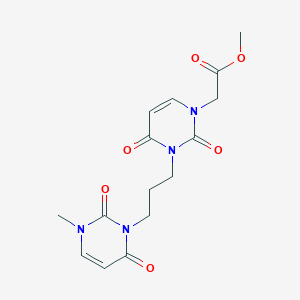
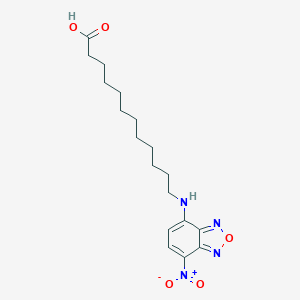
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)
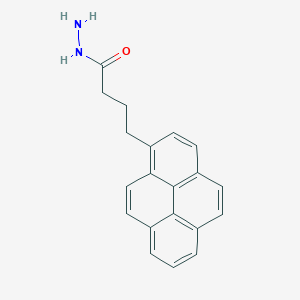
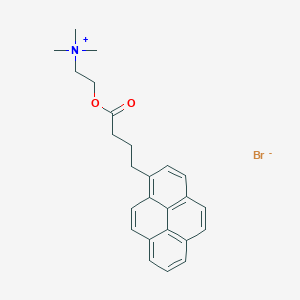

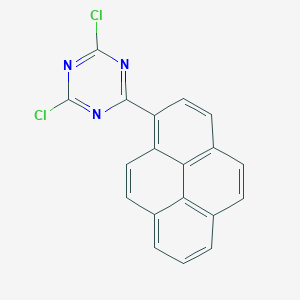

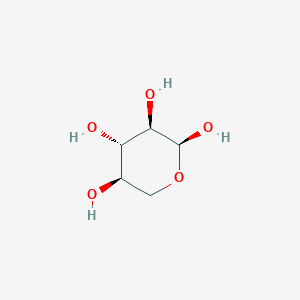
![[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B149504.png)
